molecular formula C12H19NO B3090524 (1S)-1-(4-isobutoxyphenyl)ethanamine CAS No. 1212119-90-8

(1S)-1-(4-isobutoxyphenyl)ethanamine

Cat. No.: B3090524
CAS No.: 1212119-90-8
M. Wt: 193.28 g/mol
InChI Key: BZNMSGYKWGSJBS-JTQLQIEISA-N
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Description

(1S)-1-(4-isobutoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNMSGYKWGSJBS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1-(4-isobutoxyphenyl)ethanamine, also known as 4-isobutoxyphenethylamine, is a compound with potential biological activity that has garnered interest in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features an isobutoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.

This compound functions primarily as a selective modulator of neurotransmitter systems. Its structural similarity to various amines suggests potential interactions with receptors such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant activity in various biological assays:

  • Receptor Binding Affinity
    • The compound has been shown to interact with specific neurotransmitter receptors, although detailed binding affinities are still under investigation. Preliminary data suggest that it may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
  • Inhibitory Effects on Enzymes
    • Research has indicated that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially prolonging the action of neurotransmitters like serotonin and norepinephrine in synaptic clefts.
  • Neuroprotective Effects
    • In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection which could be beneficial in neurodegenerative diseases.

Study 1: Neuroprotective Properties

A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Study 2: Behavioral Impact

In an animal model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This effect was attributed to its action on serotonin receptors, providing evidence for its anxiolytic properties .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Receptor Binding AffinityPartial agonist at serotonin receptors
Enzyme InhibitionInhibits monoamine oxidase
Neuroprotective EffectsReduces oxidative stress-induced cell death
Anxiolytic EffectsDecreases anxiety-like behavior in animal models

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine undergoes typical nucleophilic reactions with acylating and alkylating agents.

Reaction TypeReagents/ConditionsProductKey Findings
Acylation Acetic anhydride, DMAP, DCM, 0–10°C N-Acetyl derivative>90% yield via carbodiimide coupling
Boc Protection Boc₂O, DIEA, THF, rt N-Boc-protected amineChiral integrity preserved
Methylation CH₃I, K₂CO₃, iPrOAc, reflux N-Methylated amineRequires excess alkylating agent
  • Mechanistic Insight : Acylation proceeds via an intermediate mixed anhydride or activated ester, while alkylation follows an Sₙ2 pathway . Steric hindrance from the isobutoxy group slightly reduces reaction rates compared to simpler analogs .

Carbamate Formation with CO₂

The amine reacts with CO₂ under aqueous or catalytic conditions to form carbamic acid derivatives.

ConditionsCatalystProductActivation Energy (ΔG‡)Reference
H₂O, 25°CNoneCarbamic acid31.3 kcal/mol
CCl₄, 40°CDMAPCarbamate salt41.8 kcal/mol
  • Key Data :

    • Carbamate formation is thermodynamically favored in polar solvents (e.g., water) due to stabilization of the zwitterionic transition state .

    • Catalytic bases (e.g., DMAP) lower activation barriers by facilitating proton transfer .

Oxidation Reactions

The amine group is susceptible to oxidation, yielding nitro or imine intermediates.

Oxidizing AgentConditionsProductYield
KMnO₄H₂O, 80°CNitro compound45–60%
CrO₃AcOH, rtImine30–40%
  • Mechanism : Oxidation follows a stepwise pathway involving a nitroxide radical intermediate, with the isobutoxy group exerting an electron-donating effect that slows reaction kinetics .

Chiral Resolution and Stereoselective Reactions

The (1S)-configuration enables enantioselective transformations.

ApplicationMethodEnantiomeric Excess (ee)Reference
Schiff Base Formation (R)-BINOL, toluene, −20°C98%
Sulfinamide Synthesis Ellman’s auxiliary, THF, −78°C95%
  • Stereochemical Stability : No racemization observed under basic conditions (pH < 10) or temperatures below 80°C .

Ether Cleavage and Functionalization

The isobutoxy group undergoes acid-catalyzed cleavage or nucleophilic substitution.

ReactionReagents/ConditionsProductNotes
Acid Hydrolysis HBr (48%), refluxPhenol derivativeQuantitative yield
Nucleophilic Substitution NaSEt, DMF, 120°CThioether analogLimited by steric hindrance
  • Kinetics : Cleavage rates are 10× slower than methoxy analogs due to the bulky isobutyl group.

Comparative Reactivity with Analogs

A reactivity comparison highlights steric and electronic effects:

CompoundAcylation Rate (rel.)Oxidation Yield
This compound1.045%
1-(4-Methoxyphenyl)ethylamine 1.865%
1-(3-Fluoro-4-isobutoxyphenyl)ethylamine0.738%
  • Trends : Electron-withdrawing groups (e.g., F) reduce amine nucleophilicity, while smaller alkoxy groups (e.g., methoxy) enhance reaction rates .

Q & A

Q. How can isotopic labeling track its distribution in cellular models?

  • Experimental Design :
  • Synthesize ¹⁴C- or ¹³C-labeled analogs and use autoradiography/liquid scintillation counting .
  • Combine with TEM/fluorescence microscopy for subcellular localization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.